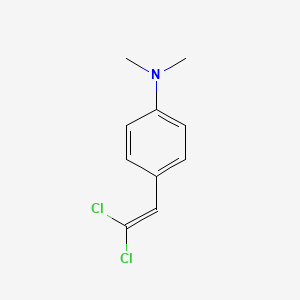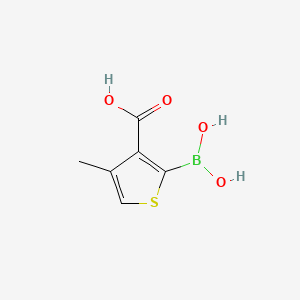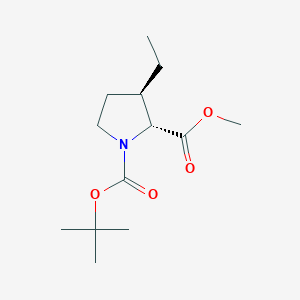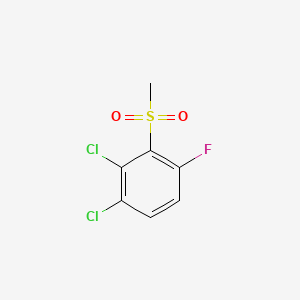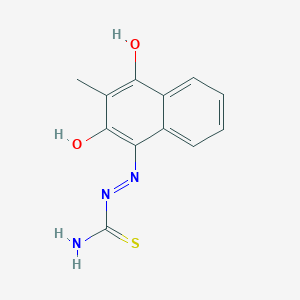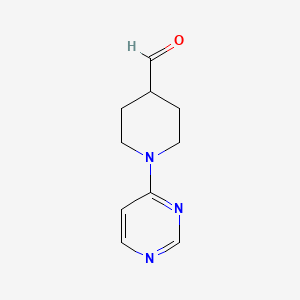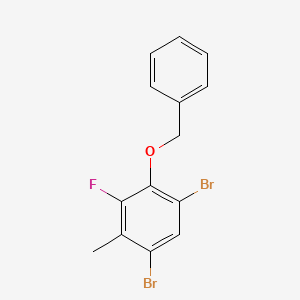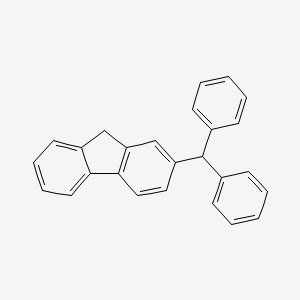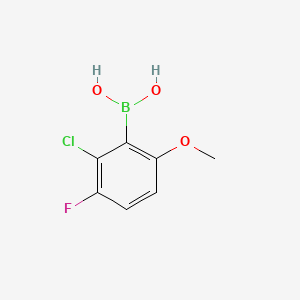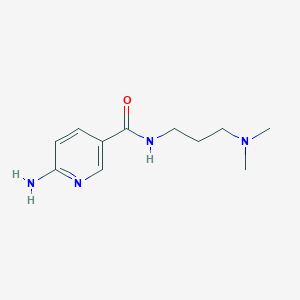
6-amino-N-(3-(dimethylamino)propyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-N-(3-(dimethylamino)propyl)nicotinamide is a chemical compound that features a nicotinamide core with an amino group at the 6-position and a 3-(dimethylamino)propyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(3-(dimethylamino)propyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinamide and 3-(dimethylamino)propylamine.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
6-amino-N-(3-(dimethylamino)propyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
6-amino-N-(3-(dimethylamino)propyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-amino-N-(3-(dimethylamino)propyl)nicotinamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Nicotinamide: A simpler analog without the 3-(dimethylamino)propyl substituent.
6-amino-N-(2-(dimethylamino)ethyl)nicotinamide: A similar compound with a shorter alkyl chain.
6-amino-N-(4-(dimethylamino)butyl)nicotinamide: A similar compound with a longer alkyl chain.
Uniqueness
6-amino-N-(3-(dimethylamino)propyl)nicotinamide is unique due to its specific substituent pattern, which may confer distinct biological and chemical properties compared to its analogs.
特性
CAS番号 |
827588-17-0 |
|---|---|
分子式 |
C11H18N4O |
分子量 |
222.29 g/mol |
IUPAC名 |
6-amino-N-[3-(dimethylamino)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-15(2)7-3-6-13-11(16)9-4-5-10(12)14-8-9/h4-5,8H,3,6-7H2,1-2H3,(H2,12,14)(H,13,16) |
InChIキー |
SKMOPPSRAHOLNC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC(=O)C1=CN=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


